N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLYSKJFSJOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326914 | |
| Record name | N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393824-11-8 | |
| Record name | N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by Cs2CO3/DMSO.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This step can be accomplished through Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Incorporation of the Carbothioamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: DMSO, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Observations:
Carbothioamide vs. Carboxamide :
- Carbothioamide (e.g., KM-26) exhibits mixed autotaxin inhibition with Ki = 2.8 µM, suggesting sulfur’s role in enhancing binding via polar interactions or metal coordination .
- Carboxamide derivatives (e.g., ) lack sulfur, which may reduce affinity but improve metabolic stability.
Substituent Effects: Fluorophenyl groups (e.g., target compound, ) enhance hydrophobicity and may engage in π-π stacking or halogen bonding. Pyridinyl substituents () introduce hydrogen-bonding capability and solubility advantages.
Steric and Electronic Modifications :
Biological Activity
N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.
Chemical Structure
The compound features a pyrrolo[1,2-a]pyrazine core with a butyl group and a fluorophenyl moiety, which may contribute to its biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- MCF-7 and MDA-MB-231 Cell Lines : A study tested several pyrrolopyrazine derivatives against these breast cancer cell lines, revealing promising cytotoxic effects. The combination of these compounds with doxorubicin enhanced their antitumor activity significantly (IC50 values were reported in the range of 10-30 µM) .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Yes |
| Compound B | MDA-MB-231 | 25 | Yes |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in macrophage cultures. This suggests that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Antimicrobial studies have shown that compounds with similar structures possess notable activity against various bacterial strains. For example:
- Staphylococcus aureus and Escherichia coli : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Research Findings
In addition to the aforementioned activities, molecular docking studies have been conducted to elucidate the binding interactions of the compound with target proteins involved in cancer proliferation and inflammation. The results indicated strong binding affinities to targets such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .
Case Studies
A case study involving the administration of a related compound in animal models demonstrated a significant reduction in tumor size after treatment for four weeks. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
